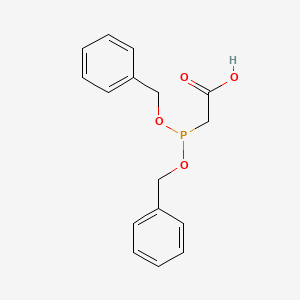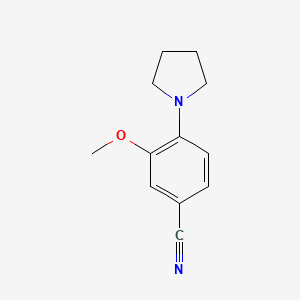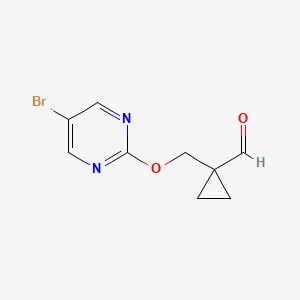
1-(((5-Bromopyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Overview
Description
“1-(((5-Bromopyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde” is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)7-11-4-6(10)5-12-7/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Heterocyclic Compound Synthesis
The research includes the synthesis of heterocyclic compounds, such as the one-pot four-component reaction of unsymmetrical 1-methylbarbituric acid with BrCN and various aldehydes, leading to a new class of heterocyclic stable compounds. These compounds show potential in the development of new materials and pharmaceuticals due to their unique structural features (Jalilzadeh & Pesyan, 2011).
Catalytic Cyclization
Studies on catalytic cyclization, like the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, have been conducted to afford corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This research highlights the compound's versatility in synthesizing novel organic molecules with potential biological activity (Cho & Kim, 2008).
Supramolecular Chemistry
The use of similar compounds in the field of supramolecular chemistry is evident in studies like the development of {Mn(III)25} barrel-like cluster linked via Na(+) cations into a 1D polymeric topology exhibiting single-molecule magnetic behavior. This research provides insights into the applications of these compounds in developing new materials with specific magnetic properties (Giannopoulos et al., 2014).
Organic Synthesis and Medicinal Chemistry
Further research involves the exploration of synthetic pathways and biological activities, such as the synthesis and antiviral activity studies of methylenecyclopropane analogues of nucleosides. These studies show the compound's utility in developing novel antiviral agents with significant activity against a range of viruses (Zhou et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
1-[(5-bromopyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-11-8(12-4-7)14-6-9(5-13)1-2-9/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJRARMZHYSPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((5-Bromopyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)
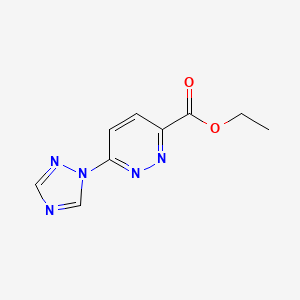
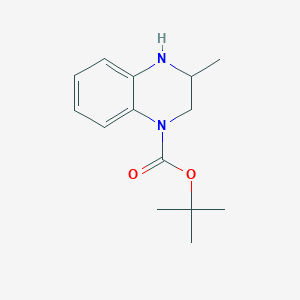
![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
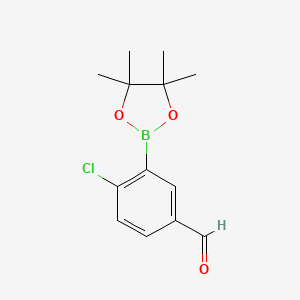
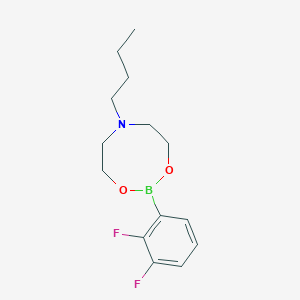

![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)
